molecular formula C16H19N5O2S B15281996 N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15281996
M. Wt: 345.4 g/mol
InChI Key: YNROKCVXDHJYPR-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic 1,2,4-triazole-based acetamide derivative offered for research purposes. This compound is part of a class of nitrogen-containing heterocycles that are recognized as important scaffolds in medicinal chemistry due to their broad spectrum of potential pharmacological activities . Structurally, it combines a 1,2,4-triazole core, a furan ring, and a cyanocyclopentyl acetamide group, features that are common in the development of novel therapeutic agents . Key Research Applications and Value: The primary research value of this compound and its analogs lies in the field of oncology, particularly in the investigation of anti-proliferative agents against various cancer cell lines . Triazole-based acetamides have been demonstrated to show promise in anti-cancer research, with some derivatives exhibiting significant activity against liver carcinoma (HepG2) cells . The molecular structure allows for potential interactions with key biological targets; related compounds have been studied for their binding affinities to enzymes such as c-kit tyrosine kinase and protein kinase B, which are implicated in cancer cell proliferation and survival . Researchers may utilize this compound as a building block in synthetic chemistry or as a candidate for in vitro biological screening to explore its mechanism of action and efficacy.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H19N5O2S/c1-2-21-14(12-6-5-9-23-12)19-20-15(21)24-10-13(22)18-16(11-17)7-3-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22)

InChI Key

YNROKCVXDHJYPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the triazole intermediate.

    Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction with appropriate thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazol-3-yl thioacetamides, which are widely studied for their insect olfactory receptor modulation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole: R1, R2) Acetamide Substituent (R3) Key Activity/Application Reference
N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide R1 = Ethyl, R2 = Furan-2-yl 1-Cyanocyclopentyl Not reported (Inferred: Orco modulation) N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1 = Ethyl, R2 = 3-Pyridinyl 4-Ethylphenyl Orco agonist (activates cation channels)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1 = Ethyl, R2 = 2-Pyridinyl 4-Butylphenyl Orco antagonist (blocks activation)
AC1MK46V (2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide) R1 = Ethyl, R2 = Furan-2-yl 3-Methylphenyl Not reported (Structural analog)
Compound 6a (Iranian Journal of Pharmaceutical Research) R1 = Allyl, R2 = Pyridin-2-yl Unsubstituted acetamide Synthetic intermediate

Key Observations:

Substituent Impact on Activity: The pyridinyl group in VUAA1 and OLC15 is critical for Orco modulation, with positional isomers (2- vs. 3-pyridinyl) influencing agonist/antagonist activity .

Acetamide Substituent Role: The 1-cyanocyclopentyl group introduces steric bulk and electron-withdrawing effects, which could modulate metabolic stability or binding kinetics compared to aryl substituents (e.g., 4-ethylphenyl in VUAA1) .

Synthetic Methods: The synthesis of N-(1-cyanocyclopentyl)acetamide derivatives involves nitrile reduction and subsequent functionalization with isothiocyanates or thiols, as seen in . Triazole-thioacetamides are typically synthesized via nucleophilic substitution between triazole thiols and chloroacetamides under reflux conditions .

Research Findings and Hypotheses

Orco Modulation Potential: Given the structural similarity to VUAA1 and OLC15, the target compound may act as an Orco agonist or antagonist. The furan-2-yl group could alter cation channel activation kinetics compared to pyridinyl analogs .

Physicochemical Properties: Melting Point: Based on analogs in , the compound likely has a melting point between 160–190°C, influenced by the cyanocyclopentyl group’s crystallinity . Solubility: The furan moiety may enhance solubility in organic solvents (e.g., DMSO) compared to pyridinyl derivatives, as seen in VUAA1 formulations .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 306.38 g/mol

Structural Features

The compound consists of a cyanocyclopentyl group, a thioacetamide moiety, and a triazole ring substituted with an ethyl and furan group. The presence of these functional groups suggests potential interactions with biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, the related compound 4b , which shares structural similarities with N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated potent antifungal activity against various phytopathogenic fungi. The inhibitory rates ranged from 67% to 89% at a concentration of 50 μg/mL, suggesting that similar derivatives could be effective in agricultural applications .

The mechanism by which triazole derivatives exert their antifungal effects typically involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death. The specific interaction of this compound with target enzymes such as succinate dehydrogenase (SDH) has been proposed but requires further investigation to elucidate the exact binding interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or the cyanocyclopentyl group could enhance antifungal potency or selectivity. Computational studies using 3D-QSAR models can provide insights into how structural changes affect activity .

Study on Triazole Derivatives

A study focusing on various triazole derivatives highlighted that compounds with specific substitutions on the triazole ring exhibited enhanced antifungal activity compared to their unsubstituted counterparts. This emphasizes the importance of functional group positioning in developing more effective antifungal agents .

Comparative Analysis

A comparative analysis of this compound with other known antifungals revealed that while it shows promise, its efficacy may vary based on environmental conditions and fungal species targeted. Further studies are needed to establish its effectiveness across different strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving cyclization of triazole precursors and subsequent thioether formation. Key steps include:

  • Step 1 : Formation of the 1,2,4-triazole core using hydrazine derivatives and carbon disulfide under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts) .
  • Step 3 : Thioacetamide linkage using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
  • Optimization : Solvent polarity (DMF vs. THF) and temperature control are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole and furan substituents. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₆O₂S: 421.1432; observed: 421.1428) .
  • Infrared Spectroscopy (IR) : Key peaks include C≡N stretch (~2200 cm⁻¹) and amide C=O (~1670 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition Studies : Docking assays with triazole-sensitive targets (e.g., fungal CYP51) to evaluate binding affinity .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Compare analogues with pyridine (vs. furan) at position 5 of the triazole. Furan enhances antifungal activity (MIC = 2 µg/mL vs. C. albicans) but reduces solubility .
  • Substituent Effects : Varying the cyclopentyl group (e.g., cyclohexyl) alters steric bulk, impacting target selectivity. Data table:
SubstituentAntifungal Activity (MIC, µg/mL)Solubility (mg/mL)
Cyclopentyl2.10.8
Cyclohexyl5.41.5

Q. How do computational models (e.g., DFT, molecular dynamics) predict reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites. The cyanocyclopentyl group shows high electron-withdrawing capacity, stabilizing the triazole core .
  • Molecular Docking : Simulates binding to fungal lanosterol 14α-demethylase (CYP51). The furan oxygen forms hydrogen bonds with heme Fe, while the thioether enhances hydrophobic interactions .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. The compound’s short half-life (<1 hour in rat models) suggests rapid cytochrome P450 oxidation .
  • Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability (AUC increased by 3.2× in murine studies) .

Q. What strategies mitigate instability under physiological conditions?

  • Methodological Answer :

  • pH-Sensitive Derivatives : Introduce protonable groups (e.g., morpholine) to enhance solubility at lysosomal pH .
  • Protective Groups : Acetylate the cyanocyclopentyl amine during synthesis, deprotecting post-purification to prevent hydrolysis .

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